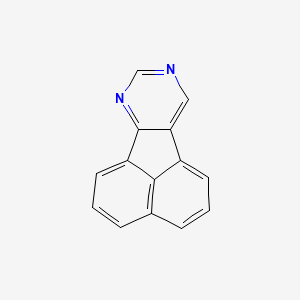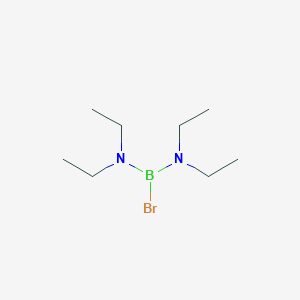
L-Glutaminyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutaminyl-L-leucine is a dipeptide composed of the amino acids L-glutamine and L-leucine. It is formed by the condensation of the carboxy group of L-glutamine with the amino group of L-leucine
準備方法
Synthetic Routes and Reaction Conditions
L-Glutaminyl-L-leucine can be synthesized through chemical or enzymatic methods. The chemical synthesis involves the condensation of L-glutamine and L-leucine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes. Metabolic engineering of microorganisms such as Escherichia coli has been employed to produce dipeptides like this compound. This involves the overexpression of specific enzymes like L-amino acid α-ligase and the inactivation of peptidases that degrade the dipeptide .
化学反応の分析
Types of Reactions
L-Glutaminyl-L-leucine can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the dipeptide can be catalyzed by enzymes such as peptidases, resulting in the formation of the constituent amino acids, L-glutamine and L-leucine .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using peptidases.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the amino groups.
Reduction: Reducing agents such as sodium borohydride can reduce the carbonyl groups.
Major Products Formed
The major products formed from the hydrolysis of this compound are L-glutamine and L-leucine . Oxidation and reduction reactions can lead to the formation of various derivatives depending on the specific conditions and reagents used.
科学的研究の応用
L-Glutaminyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications in promoting muscle growth and recovery, as well as in cancer treatment due to its involvement in amino acid metabolism
Industry: Used in the food industry to enhance the flavor and nutritional value of products.
作用機序
L-Glutaminyl-L-leucine exerts its effects through various molecular pathways. L-glutamine is known to play a role in protecting the integrity of the gastrointestinal tract and supporting immune function . L-leucine activates the mTORC1 pathway, which is crucial for protein synthesis and muscle growth . The combination of these amino acids in the dipeptide form may enhance their individual effects and provide synergistic benefits.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with similar applications in promoting muscle growth and recovery.
L-Glutaminyl-L-arginine: Used in studies related to immune function and cellular signaling.
Uniqueness
L-Glutaminyl-L-leucine is unique due to its specific combination of L-glutamine and L-leucine, which provides distinct benefits in terms of muscle growth, immune function, and gastrointestinal health
特性
CAS番号 |
34027-65-1 |
|---|---|
分子式 |
C11H21N3O4 |
分子量 |
259.30 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)5-8(11(17)18)14-10(16)7(12)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1 |
InChIキー |
ARPVSMCNIDAQBO-YUMQZZPRSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
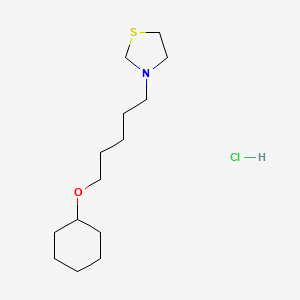


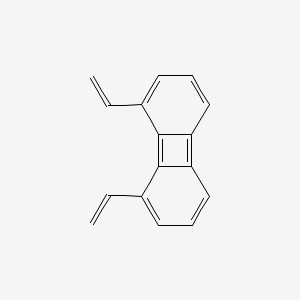
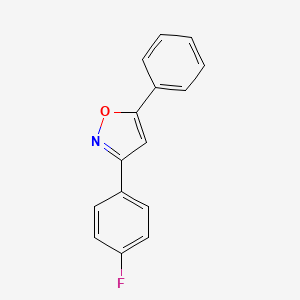
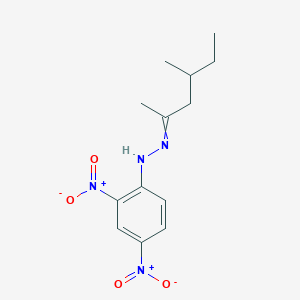
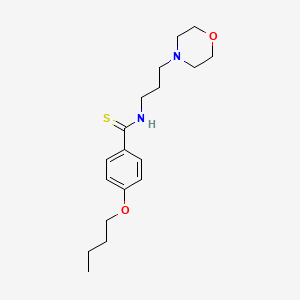

![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
